N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide

Description

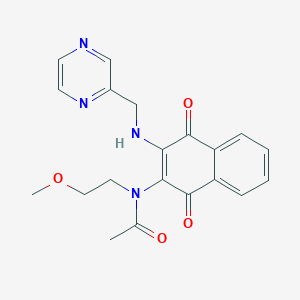

N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide is a structurally complex acetamide derivative featuring a 1,4-naphthoquinone core substituted at position 3 with a pyrazin-2-ylmethylamino group. The acetamide moiety is further modified with a 2-methoxyethyl substituent. This compound’s design integrates multiple pharmacophores: the naphthoquinone scaffold (associated with redox activity and enzyme inhibition), the pyrazine ring (a nitrogen-rich heterocycle influencing solubility and hydrogen bonding), and the methoxyethyl group (enhancing hydrophilicity and metabolic stability).

Structure

3D Structure

Properties

IUPAC Name |

N-[1,4-dioxo-3-(pyrazin-2-ylmethylamino)naphthalen-2-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13(25)24(9-10-28-2)18-17(23-12-14-11-21-7-8-22-14)19(26)15-5-3-4-6-16(15)20(18)27/h3-8,11,23H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZVBQAPSJJMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCOC)C1=C(C(=O)C2=CC=CC=C2C1=O)NCC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide (CAS Number: 355405-02-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a naphthalene core substituted with a pyrazine group and a methoxyethyl acetamide moiety. The IUPAC name reflects its structural components:

IUPAC Name: N-{1,4-dioxo-3-[(2-pyrazinylmethyl)amino]-1,4-dihydro-2-naphthalenyl}-N-(2-methoxyethyl)acetamide.

Molecular Formula: C20H20N4O4

Molecular Weight: 396.40 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the naphthalene derivative followed by the introduction of the pyrazine and acetamide functionalities. Detailed synthetic routes can be found in patent literature, which outlines methods for producing various derivatives with potential pharmaceutical applications .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dioxo compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of key metabolic pathways and modulation of signaling cascades .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation .

Antimicrobial Properties

Emerging data suggest that this compound may also possess antimicrobial properties. Research on structurally similar compounds has shown efficacy against various bacterial strains, indicating a potential for development as an antibiotic agent .

Case Studies

Several case studies have documented the biological effects of related compounds in vivo:

- Antitumor Efficacy in Xenograft Models : A study evaluated the efficacy of a closely related compound in human tumor xenograft models, demonstrating significant tumor reduction compared to control groups .

- Inhibition of Tumor Growth : Another study reported that administration of this class of compounds resulted in reduced tumor growth rates and improved survival in animal models .

Data Tables

The following table summarizes key findings from various studies on this compound and related compounds:

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Several studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the pyrazinyl group may enhance the compound's ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.

-

Antimicrobial Properties :

- Research has shown that derivatives of dioxonaphthalene compounds can possess antimicrobial activities against various pathogens. This makes N-(1,4-dioxo-3-(pyrazin-2-ylmethylamino)-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide a candidate for further development as an antimicrobial agent.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes related to metabolic pathways in cancer or infectious diseases. This inhibition can lead to reduced disease progression and improved therapeutic outcomes.

Pharmacological Applications

-

Drug Development :

- Ongoing research is exploring the potential of this compound as a lead molecule for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

-

Pharmacokinetics :

- Studies are being conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these properties is crucial for assessing its viability as a therapeutic agent.

Biochemical Applications

-

Biomolecular Interactions :

- The unique structure allows for interactions with biomolecules such as proteins and nucleic acids. Investigations into these interactions can provide insights into the mechanisms of action and potential therapeutic targets.

-

Structure-Activity Relationship (SAR) :

- Research into SAR can help optimize the chemical structure of this compound to enhance its biological activity while minimizing toxicity.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential effectiveness as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy demonstrated that compounds with dioxonaphthalene structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed promise in preliminary tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Analogs (VU-Series Compounds)

lists several acetamide/carboxamide derivatives with heterocyclic frameworks. Key comparisons include:

| Compound | Core Structure | Substituents | Notable Features |

|---|---|---|---|

| Target Compound | 1,4-Naphthoquinone | Pyrazin-2-ylmethylamino, 2-methoxyethyl | High polarity (dioxo groups), redox-active |

| VU0010010 (30) | Thieno[2,3-b]pyridine | 4-Chlorobenzyl, 4,6-dimethyl | Lipophilic (chlorobenzyl), kinase inhibition |

| VU0152100 (32) | Dihydrothieno[2,3-b]pyridine | 4-Methoxybenzyl, 5,6-dimethyl | Enhanced metabolic stability (methoxybenzyl) |

- Structural Differences: The target compound’s naphthoquinone core distinguishes it from thienopyridine-based VU analogs, which are typically more lipophilic. The pyrazine substituent may improve aqueous solubility compared to chlorinated or methylated groups in VU compounds.

- Functional Implications : The dioxo groups in the target compound could facilitate interactions with redox-sensitive targets (e.g., NADPH oxidases), whereas VU-series compounds are optimized for kinase selectivity via steric bulk .

Pesticide Acetamides ()

highlights chloroacetamides like alachlor and pretilachlor, which share the acetamide backbone but differ critically in substituents:

| Compound | Substituents | Application |

|---|---|---|

| Target Compound | Naphthoquinone, pyrazine, methoxyethyl | Pharmaceutical candidate |

| Alachlor | 2-Chloro, 2,6-diethylphenyl, methoxymethyl | Herbicide |

| Pretilachlor | 2-Chloro, 2,6-diethylphenyl, propoxyethyl | Herbicide |

- Key Contrasts :

- The target lacks the chloro group ubiquitous in herbicidal acetamides, which is critical for inhibiting plant fatty acid synthesis.

- The methoxyethyl group in the target mirrors the alkoxy chains in pretilachlor but is attached to a pharmacologically active scaffold rather than a chloroaromatic system .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-step synthesis strategies, inspired by analogous acetamide derivatives, involve condensation reactions using catalysts like NaHSO4-SiO2 in acetic acid at 80°C . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and reduce trial-and-error experimentation. For example, yields of structurally related compounds improved from 44% to 88% by adjusting alkyl substituents and reaction temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., pyrazine ring protons at δ 8.5–9.5 ppm, carbonyl groups at ~170 ppm) .

- FT-IR : Identify functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peak matching theoretical mass) .

Q. What initial biological screening assays are recommended to evaluate this compound’s activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazine moiety’s role in binding active sites . Use cytotoxicity assays (e.g., MTT on cancer cell lines) to establish baseline activity, referencing protocols from studies on similar dihydronaphthalenone derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents (e.g., pyrazine methylamino group, methoxyethyl chain) and test derivatives in parallel assays. For example:

- Replace the pyrazine ring with triazine (as in ) to assess impact on antimicrobial activity .

- Vary the methoxyethyl chain length to alter lipophilicity and membrane permeability .

- Use molecular docking to predict binding affinities with target proteins (e.g., ATP-binding pockets) .

Q. How can computational chemistry be integrated into synthetic pathway optimization?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. ICReDD’s methodology combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . For instance, transition state analysis of analogous acetamide syntheses revealed steric hindrance at the dihydronaphthalenone core, guiding catalyst selection .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Cross-Assay Validation : Compare results from enzyme inhibition, cell-based assays, and in vivo models to identify assay-specific artifacts (e.g., solubility issues in cell culture) .

- Orthogonal Techniques : Use surface plasmon resonance (SPR) to confirm binding kinetics if fluorescence-based assays show variability .

- Data Feedback Loops : Integrate conflicting data into computational models to refine hypotheses (e.g., ICReDD’s iterative computation-experiment cycles) .

Q. How can reaction scalability challenges be addressed without compromising yield or purity?

- Methodological Answer :

- Process Control : Implement continuous-flow reactors for exothermic steps (e.g., acetamide coupling) to maintain temperature control .

- Membrane Separation : Purify intermediates using nanofiltration membranes to remove byproducts (e.g., unreacted pyrazine precursors) .

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., stoichiometry, catalyst loading) for scale-up .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity diverges between assays, validate compound stability (e.g., HPLC purity checks post-assay) and consider metabolite interference .

- Advanced Characterization : Use X-ray crystallography to resolve ambiguous stereochemistry at the dihydronaphthalenone core .

- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050112 for reactor design protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.